Oxyridazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for oxyridazine are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Oxyridazine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its neuroleptic properties.
Medicine: Investigated for its potential therapeutic effects, although it has not been widely developed as a drug.
Industry: Used in the synthesis of other bioactive compounds and as a chemical intermediate.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thioridazine: Another neuroleptic agent with similar chemical structure and properties.
Chlorpromazine: A widely used antipsychotic with similar therapeutic effects.
Haloperidol: A potent antipsychotic with a different chemical structure but similar clinical applications.
Uniqueness
Oxyridazine is unique in its specific chemical structure and potential bioactivity. While it shares some properties with other neuroleptic agents, its exact effects and applications may differ due to its distinct molecular composition .
Biological Activity
Oxyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Overview of this compound
This compound is a derivative of the phenothiazine class, which has been explored for its pharmacological properties. Its structure allows for interactions at the molecular level that can influence cellular processes such as proliferation and apoptosis.
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Anticancer Activity :
- This compound has shown promise as an anticancer agent. Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, research involving HeLa (cervical cancer) and Ishikawa (endometrial cancer) cells demonstrated that this compound derivatives led to significant inhibition of cell viability, with half-maximal inhibitory concentration (IC50) values indicating effective concentrations for therapeutic use .
- The mechanism involves the induction of reactive oxygen species (ROS), which play a crucial role in triggering apoptotic pathways. Elevated ROS levels can lead to DNA damage and cell cycle disruption, particularly affecting the S phase of cell division .
- Antibacterial Activity :
Table 1: Summary of Biological Activity Studies on this compound Derivatives
Detailed Research Findings
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound derivatives resulted in a marked increase in cells arrested in the S phase. This was accompanied by an increase in the sub-G1 population, indicating apoptosis .
- Reactive Oxygen Species (ROS) : The compounds were shown to elevate ROS levels significantly, with one derivative demonstrating a particularly strong effect. This increase was correlated with enhanced DNA damage and subsequent cell death .
- Comparative Efficacy : A comparative study indicated that chiral phosphine oxides derived from this compound exhibited higher biological activity than their non-chiral counterparts, suggesting structural modifications could enhance therapeutic potential .
Properties
IUPAC Name |
2-methoxy-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDAWZHQLNKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864530 | |
Record name | 2-Methoxy-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14759-04-7 | |
Record name | Oxyridazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCW5XQQ13I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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